5-Nitro-6-(phenylsulfanyl)imidazo[2,1-b][1,3]thiazole
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Overview
Description
5-Nitro-6-(phenylsulfanyl)imidazo[2,1-b][1,3]thiazole: is a heterocyclic compound with the molecular formula C17H11N3O2S2 and a molecular weight of 353.424 g/mol .
Mechanism of Action
Target of Action
The primary target of 5-Nitro-6-(phenylsulfanyl)imidazo[2,1-b][1,3]thiazole is Pantothenate synthetase of Mycobacterium tuberculosis (Mtb) . This enzyme plays a crucial role in the biosynthesis of pantothenate, a precursor for Coenzyme A, which is essential for various metabolic processes in the bacteria.
Mode of Action
The compound interacts with its target, Pantothenate synthetase, leading to the inhibition of the enzyme’s activity . This interaction disrupts the biosynthesis of pantothenate, thereby affecting the metabolic processes dependent on Coenzyme A.
Biochemical Pathways
The affected pathway is the pantothenate and CoA biosynthesis pathway . The inhibition of Pantothenate synthetase disrupts this pathway, leading to a decrease in the production of Coenzyme A. This affects various downstream metabolic processes, including fatty acid synthesis and degradation, pyruvate metabolism, and citric acid cycle, which are crucial for the survival and growth of the bacteria .
Result of Action
The result of the compound’s action is the inhibition of the growth of Mycobacterium tuberculosis. By disrupting the pantothenate and CoA biosynthesis pathway, the compound impairs crucial metabolic processes, leading to the bacteriostatic or bactericidal effects .
Biochemical Analysis
Biochemical Properties
Thiazoles are known to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Thiazoles have been shown to have effects on various types of cells and cellular processes . They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Nitro-6-(phenylsulfanyl)imidazo[2,1-b][1,3]thiazole typically involves the reaction of 2-mercaptoimidazole with nitrobenzene derivatives under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF) at elevated temperatures .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The nitro group in 5-Nitro-6-(phenylsulfanyl)imidazo[2,1-b][1,3]thiazole can undergo reduction reactions to form amino derivatives.
Reduction: The compound can be reduced using common reducing agents like hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).
Substitution: The phenylsulfanyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed:
Reduction: Amino derivatives of the imidazo[2,1-b][1,3]thiazole ring.
Substitution: Various substituted imidazo[2,1-b][1,3]thiazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 5-Nitro-6-(phenylsulfanyl)imidazo[2,1-b][1,3]thiazole is used as a building block in the synthesis of more complex molecules.
Biology: The compound has shown potential in biological studies due to its ability to interact with biological targets. It is often used in the development of new bioactive molecules with potential therapeutic applications .
Medicine: Research has indicated that derivatives of imidazo[2,1-b][1,3]thiazole exhibit significant pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This makes this compound a valuable compound in medicinal chemistry .
Industry: In the industrial sector, this compound can be used in the development of new materials and as an intermediate in the synthesis of various chemical products .
Comparison with Similar Compounds
- 5-Nitro-6-(phenylthio)imidazo[2,1-b]thiazole
- 5-Nitro-6-(4-nitrophenoxy)imidazo[2,1-b][1,3]thiazole
- 5-Nitroimidazo[2,1-b][1,3]thiazol-6-yl phenyl sulfide
Comparison: 5-Nitro-6-(phenylsulfanyl)imidazo[2,1-b][1,3]thiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and biological activity profiles, making it a compound of interest for further research and development .
Properties
IUPAC Name |
5-nitro-6-phenylsulfanylimidazo[2,1-b][1,3]thiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7N3O2S2/c15-14(16)10-9(12-11-13(10)6-7-17-11)18-8-4-2-1-3-5-8/h1-7H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWKULZOFVJIIOX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SC2=C(N3C=CSC3=N2)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7N3O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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